molecular formula C29H24N6O2S B15034975 (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B15034975
M. Wt: 520.6 g/mol
InChI Key: INZSPHYZFQYJOQ-BWAHOGKJSA-N
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Description

The compound (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a thiazolo-triazole core, and a butoxyphenyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the construction of the thiazolo-triazole core, and the introduction of the butoxyphenyl and pyridinyl groups. Common reagents used in these reactions include hydrazine derivatives, thioamides, and aldehydes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening can be employed to enhance the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems and its potential therapeutic benefits.

    Materials Science: The compound’s properties may be explored for applications in materials science, such as the development of novel polymers or nanomaterials.

    Biological Studies: It can be used as a probe or tool in biological studies to understand cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
  • (5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its specific structural features, such as the butoxyphenyl group, which may impart distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C29H24N6O2S

Molecular Weight

520.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H24N6O2S/c1-2-3-17-37-24-11-9-20(10-12-24)26-22(19-34(32-26)23-7-5-4-6-8-23)18-25-28(36)35-29(38-25)31-27(33-35)21-13-15-30-16-14-21/h4-16,18-19H,2-3,17H2,1H3/b25-18-

InChI Key

INZSPHYZFQYJOQ-BWAHOGKJSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

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